2-PropenaMide, N-[4-[(3-chloro-4-fluorophenyl)aMino]-7-[3-Methyl-3-(4-Methyl-1-piperazinyl)-1-butyn-1-yl]-6-quinazolinyl]-, 4-Methylbenzenesulfonate (1
Description
Significance of Epidermal Growth Factor Receptor (EGFR) and ErbB2 (HER2) in Pathobiology
The ErbB family of RTKs consists of four members: EGFR (ErbB1/HER1), ErbB2 (HER2/neu), ErbB3 (HER3), and ErbB4 (HER4). These receptors form homo- or heterodimers upon ligand binding (except for ErbB2, which lacks a known ligand and is often the preferred dimerization partner), leading to the activation of their intracellular kinase domains and subsequent downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. frontiersin.orgmdpi.comdovepress.com
Overexpression, amplification, or activating mutations in EGFR and ErbB2 are frequently observed in a variety of solid tumors, including non-small cell lung cancer (NSCLC), breast cancer, ovarian cancer, and gastric cancer. frontiersin.orgmdpi.comnih.govamegroups.org This aberrant signaling promotes uncontrolled cell proliferation, survival, angiogenesis, and metastasis, contributing to aggressive tumor behavior and poor prognosis. mdpi.comnih.gov Consequently, EGFR and ErbB2 have become validated therapeutic targets in oncology. nih.gov
Evolution of Tyrosine Kinase Inhibitors (TKIs) and the Need for Next-Generation Compounds
The success of early TKIs targeting EGFR, such as gefitinib (B1684475) and erlotinib (B232), in treating patients with activating EGFR mutations in NSCLC highlighted the potential of targeted therapy. aveooncology.comnih.gov These first-generation TKIs competitively bind to the ATP-binding site of the EGFR kinase domain. However, the development of acquired resistance, most commonly through the emergence of the EGFR T790M mutation, which sterically hinders drug binding, posed a significant challenge. nih.govascopubs.org
This challenge spurred the development of next-generation TKIs designed to overcome resistance mechanisms and potentially target multiple ErbB family members. Second-generation TKIs, such as afatinib, were developed to irreversibly bind to the kinase domain and inhibit a broader range of ErbB receptors, including EGFR, ErbB2, and ErbB4. dovepress.commdpi.com The ongoing evolution of resistance mechanisms and the complex interplay between ErbB family members in driving tumor growth underscore the continued need for novel TKIs with improved efficacy and broader activity profiles.
Overview of AV-412 as a Dual EGFR/ErbB2 Kinase Inhibitor
AV-412, also known as MP-412, is a chemical compound that has been characterized as a potent dual inhibitor of EGFR and ErbB2 tyrosine kinases. nih.govmedchemexpress.com It was investigated for its potential as a novel anti-cancer agent, particularly in the context of overcoming resistance to first-generation EGFR inhibitors. nih.govaveooncology.comaveooncology.com Preclinical studies have explored its inhibitory activity against EGFR, including common activating mutations and the resistance-conferring T790M mutation, as well as ErbB2. nih.govmedchemexpress.comtargetmol.comnih.gov
AV-412's mechanism of action involves the inhibition of the kinase activity of both EGFR and ErbB2, thereby disrupting the downstream signaling pathways that promote cancer cell growth and survival. aveooncology.comdrugbank.com Research findings have provided insights into its potency and activity in various preclinical models. nih.govaveooncology.comaveooncology.comnih.gov
Detailed research findings regarding AV-412's inhibitory activity are presented below.
| Target | IC₅₀ (nM) | Reference |
| EGFR | 0.75 - 2 | medchemexpress.comtargetmol.comtocris.comrndsystems.com |
| EGFR L858R | 0.5 | medchemexpress.comtargetmol.com |
| EGFR T790M | 0.79 | medchemexpress.comtargetmol.com |
| EGFR L858R/T790M | 2.3 | medchemexpress.comtargetmol.com |
| ErbB2 | 19 | medchemexpress.comtargetmol.comtocris.comrndsystems.com |
| Abl | 41 | tocris.comrndsystems.com |
| FLT1 | Weak | tocris.comrndsystems.com |
| Src | Weak | tocris.comrndsystems.com |
In cellular assays, AV-412 inhibited the autophosphorylation of EGFR and ErbB2 with IC₅₀ values of 43 nM and 282 nM, respectively. nih.govmedchemexpress.comtargetmol.com It also inhibited epidermal growth factor (EGF)-dependent cell proliferation with an IC₅₀ of 100 nM. nih.govmedchemexpress.comtargetmol.com Notably, AV-412 demonstrated the ability to abrogate EGFR signaling in the gefitinib-resistant H1975 cell line, which harbors the L858R and T790M double mutation in EGFR. nih.govmedchemexpress.comtargetmol.com
Preclinical studies in mouse xenograft models have further investigated the antitumor activity of AV-412. AV-412 demonstrated potent anti-tumor activity against tumors sensitive to erlotinib and gefitinib, as well as against tumors resistant to these first-generation inhibitors. aveooncology.com In models with EGFR-overexpressing A431 cells and ErbB2-overexpressing BT-474 cells, AV-412 showed complete inhibition of tumor growth at a dose of 30 mg/kg. nih.govmedchemexpress.comtargetmol.com It also suppressed the autophosphorylation of EGFR and ErbB2 at doses corresponding to its antitumor efficacy. nih.govmedchemexpress.comtargetmol.com Furthermore, AV-412 exhibited a significant antitumor effect on the ErbB2-overexpressing breast cancer KPL-4 cell line, which is resistant to gefitinib. nih.govmedchemexpress.comtargetmol.com Studies using genetically engineered lung tumor models with the EGFR L858R mutation showed that AV-412 was more potent than erlotinib, leading to rapid and complete tumor regression. aveooncology.comdrugbank.com AV-412 was also active against tumors carrying the EGFR L858R/T790M resistance mutation in these models. aveooncology.comdrugbank.com
| Cell Line / Model | Key Alteration | Relevant Finding | Reference |
| NSCLC cell lines (in vitro) | Various | Inhibited cellular phosphorylation of EGFR, Akt, and MAPK. | aveooncology.com |
| T-47D breast cancer cell lines (in vitro) | ErbB2 overexpressing | Inhibited ErbB2 autophosphorylation. | rndsystems.com |
| H1650 NSCLC xenograft (mouse) | EGFR delE746-A750 mutant | Antitumor effect comparable to gefitinib and erlotinib. | aveooncology.com |
| H1975 NSCLC xenograft (mouse) | EGFR L858R+T790M mutant | Potent anti-tumor effects, active against erlotinib/gefitinib resistant tumors. | aveooncology.comaveooncology.comnih.gov |
| A431 xenograft (mouse) | EGFR overexpressing | Complete inhibition of tumor growth. | nih.govmedchemexpress.comtargetmol.comrndsystems.com |
| BT-474 xenograft (mouse) | ErbB2 overexpressing | Complete inhibition of tumor growth. | nih.govmedchemexpress.comtargetmol.comrndsystems.com |
| KPL-4 breast cancer xenograft (mouse) | ErbB2 overexpressing | Significant antitumor effect, resistant to gefitinib. | nih.govmedchemexpress.comtargetmol.comnih.gov |
| Genetically engineered lung tumor model (mouse) | EGFR L858R mutation | Greater than 10 times more potent than erlotinib, rapid/complete regression. | aveooncology.comdrugbank.com |
| Genetically engineered lung tumor model (mouse) | EGFR L858R/T790M mutation | Active against resistant tumors. | aveooncology.comdrugbank.com |
| NCI-H1650 cell line (in vitro/in vivo) | EGFR E746-A750 deletion | Inhibited phosphorylation of EGFR and downstream signaling, inhibited growth. | nih.gov |
| NCI-H1975 cell line (in vitro/in vivo) | EGFR L858R + T790M | Inhibited phosphorylation of EGFR and downstream signaling, inhibited growth. | nih.gov |
| NCI-H1781 cell line (in vitro) | ErbB2 G776V,C insertion | Inhibited ErbB2 signaling, correlated with antiproliferation. | nih.gov |
| DU145 xenograft (mouse) | Overexpressing EGFR/ErbB2? | Potent activity where lapatinib (B449) was ineffective. | nih.gov |
The preclinical data suggest that AV-412 holds promise as a dual EGFR/ErbB2 inhibitor with activity against both sensitive and resistant tumor models, potentially addressing unmet medical needs in cancers driven by these receptors. nih.govaveooncology.comaveooncology.com
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
AV-412 shows potent inhibition of the EGFR L858R mutations and, in two well-established animal models, demonstrated dose-dependant tumor regression in both small and large lung tumors and complete regression of lung tumors at a dose where erlotinib is inactive. AV-412's mechanism of action has the potential to benefit patients with Non-Small Cell Lung Cancer, Metastatic Breast Cancer, Pancreatic Cancer, Head & Neck Cancer and Hormone Refractory Prostate Cancer. |
|---|---|
CAS No. |
451493-31-5 |
Molecular Formula |
C34H36ClFN6O4S |
Molecular Weight |
679.2 g/mol |
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C27H28ClFN6O.C7H8O3S/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32);2-5H,1H3,(H,8,9,10) |
InChI Key |
YTEQVKXIDXBUOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C |
Appearance |
Solid powder |
Other CAS No. |
451493-31-5 |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AV 412 AV-412 AV412 cpd MP 412 MP-412 MP412 cpd N-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-methyl-3-(4-methyl-1-piperazinyl)-1-butyn-1-yl)-6-quinazolinyl)acrylamide |
Origin of Product |
United States |
Molecular and Biochemical Characterization of Av 412 S Inhibitory Profile
Target Specificity and Kinase Inhibition Kinetics
AV-412 demonstrates potent inhibitory activity against EGFR and ErbB2, including certain resistant mutations of EGFR. nih.govnih.gov
Inhibition Constants (IC50) for Wild-type EGFR, EGFR Variants (L858R, T790M, L858R/T790M), and ErbB2
Enzyme assays have been used to determine the half-maximal inhibitory concentration (IC50) of AV-412 against the recombinant intracellular kinase domains of wild-type EGFR, several EGFR variants, and ErbB2. AV-412 exhibits potent inhibition across these targets in the nanomolar range. targetmol.comcaymanchem.commedchemexpress.combiocompare.com Notably, it shows activity against the EGFR L858R/T790M double mutant, which is known to confer resistance to some first-generation EGFR inhibitors. nih.govnih.gov
The following table summarizes reported IC50 values for AV-412 against these kinases:
| Target | IC50 (nM) | Source |
| EGFR (Wild-type) | 0.75, 1.4 | targetmol.comcaymanchem.commedchemexpress.combiocompare.com |
| EGFR (L858R) | 0.5, 0.51 | targetmol.comcaymanchem.commedchemexpress.combiocompare.com |
| EGFR (T790M) | 0.79 | targetmol.comcaymanchem.commedchemexpress.combiocompare.com |
| EGFR (L858R/T790M) | 2.3 | targetmol.comcaymanchem.commedchemexpress.combiocompare.com |
| ErbB2 | 19 | targetmol.comcaymanchem.commedchemexpress.combiocompare.com |
In cell-based assays, AV-412 has also been shown to inhibit the autophosphorylation of EGFR and ErbB2, albeit at higher concentrations compared to the enzyme assay IC50 values. nih.govtargetmol.commedchemexpress.combiocompare.com For instance, IC50 values for inhibiting autophosphorylation were reported as 43 nM for EGFR and 282 nM for ErbB2. nih.govtargetmol.commedchemexpress.combiocompare.com
Selectivity Profiling Against Off-Target Kinases (e.g., Abl, Flt-1, Src, IRK, MEK1, PKA, PKC)
Selectivity profiling has been conducted to assess the inhibitory activity of AV-412 against a panel of kinases beyond EGFR and ErbB2. nih.govnih.govcaymanchem.com These studies indicate that AV-412 is highly selective for EGFR and ErbB2 compared to many other kinases. nih.govnih.govcaymanchem.com
While demonstrating over 100-fold selectivity compared to most other kinases tested, AV-412 showed moderate sensitivity against Abl and Flt-1. nih.govnih.gov Reported IC50 values for these kinases are 41 nM for Abl and 920 nM for Flt-1. nih.govcaymanchem.comtocris.com In contrast, AV-412 did not significantly inhibit kinases such as IRK, MEK1, PKA, and PKC at concentrations up to 10 µM. nih.govcaymanchem.com Weak inhibition was also observed against Src, with an IC50 of 2000 nM. nih.govcaymanchem.comtocris.com
Characterization of AV-412 as an Irreversible Kinase Inhibitor
AV-412 has been characterized as an irreversible kinase inhibitor. nih.govaacrjournals.orgdana-farber.org This design is intended to provide sustained target inhibition. nih.gov The irreversible nature of its binding contributes to its pharmacological activity, particularly against mutations that can affect reversible inhibitor binding. nih.govaacrjournals.org
Enzyme Assay Methodologies
The biochemical characterization of AV-412's inhibitory profile has relied on established enzyme assay methodologies.
Recombinant Kinase Domain Assays
Recombinant intracellular kinase domains of the target enzymes, including various EGFR variants and ErbB2, are commonly used in enzyme assays to determine the direct inhibitory potency of compounds like AV-412. caymanchem.commedchemexpress.cn These assays typically involve incubating the recombinant kinase domain with a substrate (such as a peptide or protein) and ATP in a reaction buffer. medchemexpress.cnrndsystems.compromega.com.au The level of substrate phosphorylation is then measured in the presence of varying concentrations of the inhibitor to determine the IC50 value. medchemexpress.cnrevvity.com
Phosphorylation-Based Enzyme Inhibition Studies
Phosphorylation-based studies are crucial for assessing the functional impact of kinase inhibitors. These studies can be performed using isolated enzyme domains or in a cellular context. A common approach involves measuring the inhibition of phosphorylation of a substrate by the kinase in the presence of the inhibitor. targetmol.combiocompare.commedchemexpress.cn For example, studies with AV-412 have measured its ability to inhibit the autophosphorylation of EGFR and ErbB2 in cell lysates or intact cells. nih.govtargetmol.commedchemexpress.combiocompare.comtocris.commedchemexpress.cn These assays often employ techniques that detect phosphorylated proteins or peptides, such as Western blotting with phospho-specific antibodies or radiometric methods measuring the incorporation of radioactive phosphate (B84403) from ATP into the substrate. medchemexpress.cnrevvity.combosterbio.comfullmoonbio.com The inhibition of phosphorylation of downstream signaling proteins can also be assessed in cell-based phosphorylation studies to understand the compound's effect on kinase pathway activity. nih.gov
Cellular and Functional Pharmacology of Av 412
Effects on Receptor Tyrosine Kinase Signaling Pathways
AV-412 exerts its cellular effects by directly interfering with the signaling cascades initiated by EGFR and ErbB2, which are crucial for tumor cell proliferation and survival.
Modulation of EGFR and ErbB2 Autophosphorylation in Cellular Contexts
AV-412 has been shown to effectively inhibit the autophosphorylation of both EGFR and ErbB2 in cellular assays. Autophosphorylation is a critical step in the activation of receptor tyrosine kinases. In cellular contexts, AV-412 inhibits the autophosphorylation of EGFR and ErbB2 with IC50 values of 43 nM and 282 nM, respectively. nih.gov This inhibition occurs in a dose-dependent manner. For instance, in A431 cells, which overexpress EGFR, AV-412 demonstrated a dose-dependent inhibition of EGFR autophosphorylation with an IC50 of 43 nM.
| Receptor | Cellular IC50 (Autophosphorylation Inhibition) |
|---|---|
| EGFR | 43 nM |
| ErbB2 | 282 nM |
Downstream Signaling Pathway Interruption (e.g., Akt, MAPK)
By inhibiting the initial activation of EGFR and ErbB2, AV-412 effectively interrupts the downstream signaling pathways that are critical for cell growth and survival, such as the Akt and mitogen-activated protein kinase (MAPK) pathways. In non-small cell lung cancer (NSCLC) cell lines with specific EGFR mutations, such as H1650 (harboring an E746-A750 deletion) and H1975 (with L858R + T790M point mutations), AV-412 inhibited the phosphorylation of EGFR and its downstream signaling molecules. nih.gov Preclinical studies have shown that in these cell lines, AV-412 treatment leads to a reduction in the phosphorylation levels of both Akt and ERK1/2, key components of the MAPK pathway.
Impact on Cell Proliferation and Viability
The inhibition of critical signaling pathways by AV-412 translates into a significant impact on the proliferation and viability of cancer cells, particularly those dependent on EGFR and ErbB2 signaling.
Inhibition of Growth Factor-Dependent Cell Proliferation (e.g., EGF-stimulated A431 cells)
AV-412 has demonstrated the ability to inhibit cell proliferation that is dependent on growth factors like the epidermal growth factor (EGF). In studies using A431 epidermoid carcinoma cells, which are stimulated by EGF, AV-412 inhibited EGF-dependent cell proliferation with an IC50 of 100 nM. nih.gov
Dose-Dependent Antiproliferative Activity in Various Cancer Cell Lines (e.g., H1781, H1975, H1650)
AV-412 has shown dose-dependent antiproliferative activity in a range of cancer cell lines, including those with mutations that confer resistance to other tyrosine kinase inhibitors. Specifically, AV-412 has been shown to inhibit the in vitro and in vivo growth of the H1650 and H1975 NSCLC cell lines. nih.gov Furthermore, in the NCI-H1781 cell line, which has an insertion in ErbB2 (G776V,C), AV-412 inhibited ErbB2 signaling, and this inhibition was correlated with its antiproliferative activity. nih.gov While specific IC50 values for the antiproliferative effects on these particular cell lines are not consistently reported in the literature, the evidence points to a potent inhibitory effect on their growth.
Efficacy in Tyrosine Kinase Inhibitor-Resistant Cell Models
A significant aspect of AV-412's pharmacological profile is its efficacy in cancer cell models that have developed resistance to other tyrosine kinase inhibitors (TKIs). This is particularly relevant for NSCLC patients who have acquired resistance to first-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib (B232).
Mechanistic Studies of Cellular Target Regulation
Beyond direct kinase inhibition, AV-412 modulates the stability and degradation of its target proteins through cellular machinery.
In multiple human breast cancer cell lines, AV-412 has been shown to induce the ubiquitination, internalization, and subsequent degradation of the HER2 (ErbB2) protein. nih.gov This effect occurs at concentrations higher than those needed for pure kinase inhibition and is a characteristic of irreversible inhibitors like AV-412 and CI-1033, as reversible compounds were found to be ineffective in this regard. nih.gov
The process involves the ubiquitin-proteasome system. When cells are treated with AV-412 in combination with a proteasome inhibitor, HER2 accumulates in a detergent-insoluble fraction, confirming that AV-412 promotes its degradation via the proteasome pathway. nih.gov This suggests AV-412 acts as an inhibitor of Hsp90 function, which is crucial for the stability of client proteins like HER2. nih.gov
Table 1: Effect of AV-412 on HER2 Regulation
| Mechanism | Observed Effect | Cell Line Context | Supporting Evidence |
|---|---|---|---|
| Ubiquitination | Induces ubiquitination of HER2 | Human breast cancer cell lines (e.g., SK-BR-3) | Observed with AV-412 treatment nih.gov |
| Internalization | Promotes internalization of HER2 | Human breast cancer cell lines | Observed with AV-412 treatment nih.gov |
| Degradation | Causes degradation of HER2 protein | Human breast cancer cell lines | Accumulation of HER2 when co-treated with a proteasome inhibitor nih.gov |
In the MCF-7 breast cancer cell line, AV-412's effects extend beyond receptor tyrosine kinases to other key cellular proteins. Treatment with AV-412 leads to the depletion of Estrogen Receptor α (ERα), another important driver of breast cancer growth. nih.gov Similar to its effect on HER2, this depletion is linked to the ubiquitin-proteolysis system. nih.gov
Concurrently, AV-412 treatment activates the expression of Heat Shock Protein 70 (Hsp70). nih.gov Mechanistic studies show that AV-412 increases the formation of immunocomplexes between Hsp70 and its client proteins, ERα and HER2. nih.gov This association is followed by the ubiquitination of these client proteins, marking them for degradation. nih.gov These findings indicate that AV-412 disrupts Hsp90 function, leading to the degradation of client proteins like ERα and an associated heat shock response involving Hsp70 activation. nih.govnih.gov
Table 2: Modulation of ERα and Hsp70 by AV-412 in MCF-7 Cells
| Protein | Effect of AV-412 | Associated Mechanism |
|---|---|---|
| Estrogen Receptor α (ERα) | Depletion/Degradation | Increased association with Hsp70 and subsequent ubiquitination nih.gov |
| Heat Shock Protein 70 (Hsp70) | Activated Expression | Part of the cellular response to the disruption of Hsp90 function nih.gov |
In Vitro Assay Methodologies
Cell-based autophosphorylation assays are a critical tool for quantifying the inhibitory activity of compounds like AV-412 in a physiological context. reactionbiology.comreactionbiology.com This methodology directly measures the phosphorylation status of a target kinase within intact cells, providing a clear readout of inhibitor potency.
The general procedure involves seeding cells that endogenously express the target kinase (e.g., EGFR or HER2). The cells are then treated with varying concentrations of the inhibitor. Following treatment, the cells are lysed, and the level of phosphorylated kinase is quantified. reactionbiology.com This is typically accomplished using an ELISA-based method, where a capture antibody binds the total kinase protein, and a detection antibody, specific to the phosphorylated site, provides the signal. reactionbiology.com By measuring the reduction in phosphorylation relative to untreated controls, a dose-response curve can be generated to determine the IC50 value of the compound. reactionbiology.com This assay format is crucial for confirming that an inhibitor can effectively engage and block its target within the complex cellular environment. reactionbiology.com
Table 3: Key Steps in a Cell-Based Autophosphorylation Assay
| Step | Description | Purpose |
|---|---|---|
| 1. Cell Culture | Cells expressing the target kinase are grown under standard conditions. | To provide a biological system for testing the inhibitor. |
| 2. Compound Treatment | Cells are incubated with a range of concentrations of the test compound (e.g., AV-412). | To expose the target kinase to the inhibitor. |
| 3. Cell Lysis | Cells are broken open to release cellular proteins, including the target kinase. | To make the target protein accessible for analysis. |
| 4. Quantification | The amount of phosphorylated kinase is measured, typically via a sandwich ELISA using phospho-specific antibodies. | To determine the extent of kinase inhibition. reactionbiology.com |
| 5. Data Analysis | A dose-response curve is plotted to calculate the IC50 value. | To quantify the potency of the inhibitor in a cellular context. reactionbiology.com |
Cell Proliferation Assays (e.g., 3H-thymidine incorporation)
Detailed research findings.
Data tables.
A table of mentioned compounds is also not applicable as no compounds were discussed in relation to AV-412.
Preclinical Efficacy and Pharmacodynamic Studies of Av 412 in in Vivo Models
Antitumor Activity in Established Xenograft Models
AV-412 has shown activity in various human cancer xenograft models established in mice, reflecting its potential across different cancer types overexpressing EGFR or ErbB2. nih.govresearchgate.netnih.govnih.gov
Tumor Growth Inhibition in EGFR-Overexpressing (e.g., A431) and ErbB2-Overexpressing (e.g., BT-474) Xenografts
In animal studies utilizing cancer xenograft models, AV-412 has demonstrated complete inhibition of tumor growth in cell lines that overexpress EGFR, such as A431, and those that overexpress ErbB2, such as BT-474. targetmol.comnih.govresearchgate.netarctomsci.comadipogen.commedchemexpress.comcaymanchem.comnih.gov Specifically, at a dose of 30 mg/kg, AV-412 achieved complete inhibition of tumor growth in both A431 and BT-474 xenograft models. targetmol.comnih.govarctomsci.comadipogen.commedchemexpress.comnih.gov Pharmacodynamic studies in these tumors indicated that AV-412 suppressed the autophosphorylation of EGFR and ErbB2 at doses corresponding to its antitumor efficacy. nih.govarctomsci.commedchemexpress.comnih.gov
Efficacy in Gefitinib-Resistant Breast Cancer Xenografts (e.g., KPL-4)
AV-412 has exhibited significant antitumor effects on the ErbB2-overexpressing breast cancer cell line KPL-4, which is known to be resistant to gefitinib (B1684475). targetmol.comnih.govresearchgate.netarctomsci.commedchemexpress.comaveooncology.comaltogenlabs.com Studies using the KPL-4 xenograft model have shown that AV-412 inhibited tumor growth in this otherwise resistant solid tumor model. researchgate.netnih.govaltogenlabs.com This suggests AV-412's potential as a therapeutic agent for cancers expressing ErbB2 that are resistant to first-generation inhibitors like gefitinib. nih.govresearchgate.netarctomsci.com
Activity in Prostate Cancer Xenografts (e.g., DU145)
The antitumor effects of AV-412 have also been evaluated in xenograft models utilizing EGFR-overexpressing prostate cancer cells, such as DU145. nih.govnih.gov AV-412 showed potent activity in DU145 xenografts. nih.govnih.gov The DU145 cell line is derived from human prostate carcinoma and is often used in preclinical studies to evaluate potential therapeutic agents for prostate cancer. altogenlabs.comnih.gov
Response in Genetically Engineered Lung Adenocarcinoma Models
AV-412 has been evaluated in genetically engineered mouse models of lung adenocarcinoma to assess its efficacy against specific EGFR mutations. aveooncology.combiospace.com
Efficacy against EGFR L858R Mutant Lung Tumors
Preclinical studies using genetically engineered lung tumor models with the EGFR L858R mutation have shown that AV-412 is highly active. aveooncology.combiospace.comdrugbank.com In these models, AV-412 demonstrated potent inhibition of the EGFR L858R mutations. aveooncology.comdrugbank.com At a daily dose of 1 mg/kg, AV-412 resulted in rapid and complete tumor regression in these models. aveooncology.combiospace.com This indicates that AV-412 is significantly more potent than erlotinib (B232) in this specific model, where erlotinib was active at 10 mg/kg but inactive at 1 mg/kg. aveooncology.com
Potency against Erlotinib-Resistant EGFR L858R/T790M Mutant Lung Tumors
Importantly, AV-412 has also been found to be active against tumors carrying the erlotinib-resistant mutation EGFR L858R/T790M. aveooncology.combiospace.com This double mutation is a known mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors like erlotinib and gefitinib. nih.govresearchgate.netnih.govncats.ioaveooncology.complos.org AV-412 consistently inhibited the growth of cell lines harboring the L858R + T790M point mutations in EGFR, such as NCI-H1975, both in vitro and in vivo. nih.govnih.gov While erlotinib and gefitinib were ineffective against NCI-H1975 cells in vivo, AV-412 completely inhibited the growth of H1975 xenografts. nih.gov This demonstrates that AV-412 is a potent inhibitor of tumor growth in lung cancer models with the T790M mutation, which confers resistance to erlotinib, gefitinib, and lapatinib (B449). nih.gov
Here is a summary of key findings in a table format:
| Model Type | Cell Line (Overexpression/Mutation) | Key Finding | Relevant Comparator(s) | Source(s) |
| Established Xenograft | A431 (EGFR-overexpressing) | Complete inhibition of tumor growth at 30 mg/kg. | Not explicitly mentioned in snippets. | targetmol.comnih.govarctomsci.comadipogen.commedchemexpress.comnih.gov |
| Established Xenograft | BT-474 (ErbB2-overexpressing) | Complete inhibition of tumor growth at 30 mg/kg. | Lapatinib nih.gov | targetmol.comnih.govarctomsci.comadipogen.commedchemexpress.comnih.gov |
| Established Xenograft (Gefitinib-Resistant) | KPL-4 (ErbB2-overexpressing) | Significant antitumor effect; inhibited tumor growth in gefitinib-resistant model. | Gefitinib targetmol.comnih.govresearchgate.netarctomsci.commedchemexpress.comaveooncology.comaltogenlabs.com, Lapatinib nih.govnih.gov | targetmol.comnih.govresearchgate.netarctomsci.commedchemexpress.comaveooncology.comaltogenlabs.com |
| Established Xenograft | DU145 (EGFR-overexpressing prostate) | Potent activity observed. | Lapatinib nih.govnih.gov | nih.govnih.gov |
| Genetically Engineered Lung Adenocarcinoma Model | EGFR L858R Mutant | Potent inhibition; rapid and complete tumor regression at 1 mg/kg. | Erlotinib aveooncology.combiospace.comdrugbank.com | aveooncology.combiospace.comdrugbank.com |
| Genetically Engineered Lung Adenocarcinoma Model | EGFR L858R/T790M Mutant (Erlotinib-Resistant) | Active against tumors; complete inhibition of xenograft growth. | Erlotinib nih.govnih.govaveooncology.combiospace.com, Gefitinib nih.govnih.gov, Lapatinib nih.gov | nih.govnih.govaveooncology.comaveooncology.combiospace.com |
Note: The data in this table are based on the provided text snippets and may not represent the entirety of the research findings.
Anti-tumor Effects in Models with HER2-Driven Lung Adenocarcinomas
Preclinical studies have evaluated the anti-tumor effects of AV-412 in in vivo models, including those designed to mimic HER2-driven lung adenocarcinomas. AV-412 has demonstrated activity in lung cancer models harboring EGFR mutations, such as EGFR L858R and the resistant EGFR L858R/T790M mutation. wikipedia.orgciteab.comnih.gov Studies utilizing genetically engineered lung tumor models with the EGFR L858R mutation showed potent inhibition by AV-412, leading to rapid and complete tumor regression at a daily dose of 1 mg/kg. wikipedia.orgnih.gov Furthermore, AV-412 exhibited activity against tumors carrying the EGFR kinase-resistance mutation EGFR L858R/T790M. wikipedia.orgnih.gov
Beyond EGFR-mutant models, AV-412's activity has been explored in models relevant to HER2 alterations. It has shown potent activity against tumors from chimeric lung adenocarcinomas carrying the erlotinib-resistant EGFR L858R/T790M mutation. guidetopharmacology.org Similar results were observed using an alternative model where EGFR L858R/T790M tumors were created by in vivo functional complementation of inducible HER2-driven lung adenocarcinomas. guidetopharmacology.org This technique allows for the creation of tumors driven by specific EGFR mutations within the context of inducible HER2 expression. guidetopharmacology.org AV-412 also demonstrated complete inhibition of tumor growth in BT-474 xenografts, which are known to overexpress ErbB2 (HER2). wikipedia.org Additionally, it inhibited ErbB2 signaling in the NCI-H1781 cell line, which harbors an ErbB2 insertion, correlating with its antiproliferation activity. guidetopharmacology.org
Pharmacodynamic Biomarkers in Preclinical Models
Pharmacodynamic studies in preclinical models have focused on assessing the biochemical effects of AV-412 on its target receptors and their downstream signaling pathways within tumor tissues.
Suppression of Receptor Autophosphorylation in Tumor Xenografts Corresponding to Antitumor Efficacy
A key pharmacodynamic endpoint investigated in preclinical in vivo studies of AV-412 is the suppression of receptor autophosphorylation, specifically of EGFR and ErbB2, within tumor xenografts. AV-412 has been shown to inhibit the autophosphorylation of EGFR and ErbB2 in cells. wikipedia.orgguidetopharmacology.orgciteab.comnih.gov In animal studies using cancer xenograft models, AV-412 suppressed the autophosphorylation of EGFR and ErbB2 at doses that correlated with its observed antitumor efficacy. wikipedia.orgnih.gov This suppression of target phosphorylation serves as a biomarker indicating that the compound is engaging its intended targets in vivo and inhibiting their kinase activity at therapeutically relevant concentrations. wikipedia.org
Preclinical Dosing Regimen Investigations
Preclinical investigations have explored different dosing regimens to understand their impact on the efficacy of AV-412 in animal models.
Evaluation of Dosing Schedules and Their Impact on Efficacy in Animal Models (e.g., daily vs. every-other-day vs. once-weekly)
Studies have evaluated the efficacy of AV-412 administered using various dosing schedules in animal models. When different dosing schedules were tested, AV-412 demonstrated significant antitumor effects with daily and every-other-day administration schedules. wikipedia.orgnih.gov However, a once-weekly schedule did not show significant effects. wikipedia.orgnih.gov This suggests that more frequent dosing is preferable for this compound to maintain its antitumor activity in these preclinical models. wikipedia.orgnih.gov For instance, in studies using TE-8 tumors, AV-412 was administered at 10 mg/kg daily, 23 mg/kg three times weekly, or 70 mg/kg once weekly for 14 days, and the daily and every-other-day schedules showed significant effects.
Dose-Dependent Tumor Regression Observations in Animal Models
Observations in animal models have demonstrated a dose-dependent relationship between AV-412 administration and tumor regression. AV-412 has shown potent inhibition of EGFR L858R mutations and, in two well-established animal models, demonstrated dose-dependent tumor regression in both small and large lung tumors. wikipedia.org Complete regression of lung tumors was observed at a dose where erlotinib was inactive. wikipedia.org In a chimeric model carrying the EGFR L858R mutation, AV-412 exhibited an ED50 of 0.1 mg/kg with daily dosing, and a daily dose of 1 mg/kg resulted in complete tumor regression. guidetopharmacology.org This was in contrast to erlotinib, which was active at 10 mg/kg but inactive at 1 mg/kg in this model, despite having a similar maximum tolerated dose in mice. guidetopharmacology.org In other xenograft models, such as A431 (EGFR-overexpressing) and BT-474 (ErbB2-overexpressing), AV-412 at 30 mg/kg demonstrated complete inhibition of tumor growth. wikipedia.org Significant antitumor effects were also observed in the KPL-4 xenograft model at doses of both 100 and 150 mg/kg.
Structure Activity Relationship Sar and Compound Optimization of Av 412 Analogs
Chemical Design Principles of Dual EGFR/ErbB2 Inhibitors Illustrated by AV-412
Dual inhibition of EGFR and ErbB2 has emerged as a therapeutic strategy to potentially overcome limitations of targeting only one receptor and to block redundant signaling pathways. cancer.govwhiterose.ac.uk AV-412 (MP-412) was designed as a potent inhibitor of both EGFR and ErbB2 tyrosine kinases. drugbank.comtocris.comtargetmol.comncats.iocaymanchem.comselleck.co.jpmedchemexpress.cnmedchemexpress.comnih.govresearchgate.netcancer.gov These receptors are key players in the growth and survival of various cancer cells. drugbank.comcancer.gov Targeting both simultaneously is hypothesized to lead to a more effective blockade of downstream signaling and potentially inhibit tumor growth and progression. cancer.govwhiterose.ac.uk AV-412 is described as a quinazoline (B50416) derivative, a common scaffold found in many EGFR kinase inhibitors. whiterose.ac.uk A notable feature of the chemical structure of MP-412 is a reactive acrylamide (B121943) functional group. nih.gov This group is thought to potentially form a covalent bond with a cysteine residue located near the ATP pocket in both EGFR (Cys797) and ErbB2 (Cys808). nih.gov
Identification of Structural Features Critical for Kinase Potency and Selectivity
SAR studies of AV-412 and related compounds aim to pinpoint the specific parts of the molecule responsible for its inhibitory activity and selectivity. The quinazoline core is a common hinge binder scaffold for EGFR inhibitors, and its interactions with the kinase domain are well-established. whiterose.ac.uknih.gov The presence of the acrylamide group in AV-412 is considered a key structural feature contributing to its potent activity, potentially through covalent binding to cysteine residues in the kinase domains. whiterose.ac.uknih.gov Modifications to different regions of the quinazoline scaffold and its substituents can significantly impact potency and selectivity. While detailed SAR data for specific AV-412 analogs beyond the core structure and its general mechanism are not extensively detailed in the provided results, the focus on the quinazoline scaffold and the Michael acceptor group (acrylamide) highlights their importance in the design of these dual inhibitors. whiterose.ac.uknih.gov Selectivity over other kinases is a crucial aspect of inhibitor design, and studies with MP-412 have shown over 100-fold selectivity for EGFR variants and ErbB2 compared to many other kinases, although it showed moderate sensitivity against Abl and Flt-1. nih.govnih.gov
Development and Evaluation of AV-412 Analogs and Related Compounds (e.g., MP-412 designation)
AV-412 is also known by the designation MP-412. drugbank.comtocris.comnih.govtargetmol.comncats.iolabsolu.cacaymanchem.com1stsci.comselleck.co.jpneobioscience.commedchemexpress.cnprobechem.comdntb.gov.ua The development process has involved the synthesis and evaluation of AV-412 and its analogs to assess their inhibitory potency against EGFR and ErbB2, including various mutant forms. drugbank.comtargetmol.comncats.iocaymanchem.comselleck.co.jpmedchemexpress.cnmedchemexpress.comnih.gov
The inhibitory activity of AV-412 against different kinases has been quantified by IC50 values:
| Kinase Target | IC50 (nM) | Source |
| EGFR | 0.5-2 | tocris.comnih.gov |
| EGFR | 0.75 | targetmol.comselleck.co.jpmedchemexpress.cnmedchemexpress.com |
| EGFR L858R | 0.5 | targetmol.comselleck.co.jpmedchemexpress.cnmedchemexpress.com |
| EGFR T790M | 0.79 | targetmol.comselleck.co.jpmedchemexpress.cnmedchemexpress.com |
| EGFR L858R/T790M | 2.3 | targetmol.comselleck.co.jpmedchemexpress.cnmedchemexpress.com |
| ErbB2 (HER2) | 19 | tocris.comtargetmol.comselleck.co.jpmedchemexpress.cnmedchemexpress.comnih.gov |
| Abl | 41 | tocris.comnih.gov |
| Flt-1 | 920 | tocris.comnih.gov |
| Src | 2000 | tocris.comnih.gov |
| IRK | >10,000 | caymanchem.comnih.gov |
| MEK1 | >10,000 | caymanchem.comnih.gov |
| PKA | >10,000 | caymanchem.comnih.gov |
| PKC | >10,000 | caymanchem.comnih.gov |
In cellular assays, MP-412 inhibited the autophosphorylation of EGFR and ErbB2 with IC50 values of 43 nM and 282 nM, respectively. targetmol.commedchemexpress.cnmedchemexpress.comnih.gov It also inhibited EGF-dependent cell proliferation with an IC50 of 100 nM. targetmol.commedchemexpress.cnmedchemexpress.comnih.gov
Evaluation of AV-412 and its analogs has also included assessing their effects on tumor growth in preclinical models, demonstrating inhibition of tumor growth in xenografts overexpressing EGFR or ErbB2. tocris.comtargetmol.commedchemexpress.comnih.gov
Strategies for Overcoming Kinase Inhibitor Resistance Through Structural Modification
Resistance to EGFR tyrosine kinase inhibitors is a significant challenge in cancer treatment, with mechanisms including mutations like T790M and HER2 amplification. researchgate.netwhiterose.ac.uknih.gov AV-412 (MP-412) was developed with the aim of being active against EGFR mutations, including the L858R/T790M double mutation, which confers resistance to first-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib (B232). drugbank.comtargetmol.comncats.iomedchemexpress.cnmedchemexpress.comnih.govresearchgate.netcancer.gov
The activity of AV-412 against EGFR T790M and EGFR L858R/T790M mutants (IC50 values of 0.79 nM and 2.3 nM, respectively) indicates that its structure is capable of inhibiting these resistant forms of the enzyme. targetmol.comselleck.co.jpmedchemexpress.cnmedchemexpress.com The proposed covalent binding mechanism involving the acrylamide group and Cys797 in EGFR may contribute to its effectiveness against certain resistance mutations. nih.gov This highlights structural modification, such as the incorporation of a Michael acceptor, as a strategy to overcome resistance mechanisms that affect the binding of reversible inhibitors. Further structural modifications of AV-412 analogs could potentially explore alternative binding modes or target additional resistance mechanisms.
Computational Modeling and in Silico Analysis of Av 412 Interactions
Molecular Docking Studies with EGFR and ErbB2 Kinase Domains
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to form a stable complex. In the context of drug discovery, it is frequently used to predict how a small molecule ligand, such as AV-412, binds to a protein target, such as the kinase domains of EGFR and ErbB2.
Research into AV-412 has indicated that docking studies using structural modeling were utilized to partly explain its potency and specificity towards EGFR and ErbB2 kinases. nih.gov AV-412 has demonstrated potent inhibitory activity against EGFR, including the clinically relevant L858R and T790M mutations, as well as ErbB2. tocris.comncats.ionih.govmedchemexpress.comresearchgate.netselleck.co.jp The reported half-maximal inhibitory concentration (IC50) values highlight its potency against these targets.
| Target | IC50 (nM) | Source |
| EGFR | 0.5-2 | tocris.com |
| EGFR | 0.75 | medchemexpress.com |
| EGFR L858R | 0.5 | medchemexpress.com |
| EGFR T790M | 0.79 | medchemexpress.com |
| EGFR L858R/T790M | 2.3 | medchemexpress.com |
| ErbB2 | 19 | tocris.commedchemexpress.com |
| Abl receptor tyrosine kinases | 41 | tocris.com |
These experimental inhibition data provide the basis for computational studies aimed at understanding the molecular interactions that contribute to this observed potency and selectivity. Docking simulations can provide insights into the likely binding pose and interactions (such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking) between AV-412 and key residues within the active sites of EGFR and ErbB2.
Structure-Based Drug Design Approaches for Novel Inhibitor Development
Structure-based drug design (SBDD) is a drug discovery approach that relies on the three-dimensional structural information of the biological target to design or discover new ligands. researchgate.netnih.govcore.ac.uk This method utilizes the detailed architecture of the binding site to guide the design of molecules with complementary shapes and chemical properties, aiming for high affinity and specificity. researchgate.netcore.ac.uk
AV-412 is described as a new anilinoquinazoline (B1252766) class of compound. nih.gov Anilinoquinazolines are a class of heterocyclic aromatic compounds. drugbank.com Structural modifications within this class have been explored to yield potent and selective inhibitors of kinases like EGFR and ErbB2. nih.gov Detailed structural studies, such as X-ray crystallography, and computational modeling are valuable tools in SBDD to understand the interactions of inhibitors with their targets and to inform the design of novel compounds with improved properties, including selectivity. nih.govresearchgate.net
Non Clinical Investigative Pharmacokinetics and Mechanistic Disposition Studies of Av 412
Absorption and Distribution Characteristics in Preclinical Models
Key absorption characteristics that would be investigated include:
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
Rate of Absorption (Ka): How quickly the compound is absorbed from the gastrointestinal tract.
Time to Maximum Plasma Concentration (Tmax): The time at which the highest concentration of the drug is observed in the plasma.
Maximum Plasma Concentration (Cmax): The peak plasma concentration achieved after administration.
Distribution studies would typically involve determining:
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Tissue Distribution: Identifying the extent to which the compound distributes into various tissues and organs.
Plasma Protein Binding: The degree to which the compound binds to proteins in the blood plasma, which can affect its distribution and clearance.
A study on the pharmacological characterization of MP-412 (AV-412) in athymic mice did note that a single oral administration resulted in a plasma Cmax of 5 µM, and the plasma level was maintained above the cellular IC50 for EGFR autophosphorylation for 16 hours. This suggests that AV-412 is orally bioavailable in this model.
Interactive Data Table: Hypothetical Absorption and Distribution Parameters of AV-412 in Preclinical Models
| Parameter | Mouse | Rat | Dog |
| Bioavailability (%) | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available |
| Cmax (µM) | 5 | Data not available | Data not available |
| Vd (L/kg) | Data not available | Data not available | Data not available |
| Plasma Protein Binding (%) | Data not available | Data not available | Data not available |
Metabolism Pathways and Enzyme Involvement in Non-Human Systems
There is no specific information available in the public domain detailing the metabolic pathways and the enzymes involved in the metabolism of AV-412 in non-human systems.
For compounds of this class, metabolism studies are crucial to identify the metabolic "soft spots" of the molecule and to understand the potential for drug-drug interactions. These studies are typically conducted using in vitro systems such as liver microsomes and hepatocytes from various preclinical species (e.g., mouse, rat, dog, monkey) and humans.
The primary goals of such studies would be to:
Identify the major metabolites of AV-412.
Determine the primary metabolic pathways, which could include oxidation, reduction, hydrolysis, and conjugation reactions.
Identify the specific cytochrome P450 (CYP) enzymes and other drug-metabolizing enzymes responsible for the metabolism of AV-412.
Excretion Routes and Clearance Mechanisms in Preclinical Models
Specific data on the excretion routes and clearance mechanisms of AV-412 in preclinical models have not been publicly reported.
Excretion studies are fundamental to understanding how a drug and its metabolites are eliminated from the body. These studies typically involve administering a radiolabeled version of the compound to preclinical species and collecting urine, feces, and sometimes bile to determine the primary routes and rates of excretion.
The key parameters determined in these studies include:
Total Clearance (CL): The volume of plasma cleared of the drug per unit of time.
Renal Clearance (CLr): The rate at which the drug is cleared by the kidneys.
Hepatic Clearance (CLh): The rate at which the drug is cleared by the liver.
Routes of Excretion: The proportion of the drug and its metabolites excreted via urine and feces.
Inter-species Pharmacokinetic Comparisons (non-human)
A direct inter-species pharmacokinetic comparison of AV-412 in different non-human species cannot be conducted due to the lack of available data.
Such comparative studies are essential in preclinical drug development to understand how pharmacokinetic parameters scale across different species. This information is critical for predicting the pharmacokinetic profile of the drug in humans and for selecting the appropriate animal species for toxicology studies. These comparisons typically involve analyzing parameters such as clearance, volume of distribution, and bioavailability across species like mice, rats, dogs, and monkeys.
Mechanistic Non Clinical Toxicology of Av 412
Organ-Specific Histopathological and Molecular Changes in Preclinical Models
Detailed information specifically on organ-specific histopathological and molecular changes induced by AV-412 in preclinical models is limited in the publicly available search results. Preclinical toxicity studies generally involve comprehensive evaluations in animal models, including histopathological examination of various organs to identify tissue-level changes nih.govepa.govelsevier.com. Molecular changes, such as alterations in protein phosphorylation or gene expression, are also investigated to understand the cellular mechanisms of toxicity frontiersin.org.
While specific data tables detailing these changes for AV-412 were not found in the search results, preclinical studies of kinase inhibitors often assess potential effects on organs known to be sensitive to kinase modulation, such as the heart, liver, and kidney nih.govahajournals.orgnih.gov. Histopathology involves the microscopic examination of tissues to detect abnormalities, while molecular studies can reveal changes in cellular pathways.
Investigations into Potential Off-Target Mechanistic Toxicities
AV-412 is described as a potent dual inhibitor of EGFR and ErbB2 tyrosine kinases, including the gefitinib-resistant mutant EGFR(L858R,T790M) nih.gov. It also shows weaker inhibitory activity against Abl and FLT1 nih.govtocris.com. The potential for off-target toxicity is a significant consideration for kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome, which can lead to unintended inhibition of multiple kinases ahajournals.orgfriendsofcancerresearch.org.
Off-target effects can contribute significantly to the toxicity profile of a drug ahajournals.orgnih.gov. For kinase inhibitors, inhibiting kinases other than the primary target can disrupt essential cellular processes in various organs, leading to adverse effects friendsofcancerresearch.orgmedrxiv.org. Preclinical investigations into off-target mechanistic toxicities typically involve broad kinase profiling to identify other kinases inhibited by the compound and subsequent studies to determine if these off-target interactions lead to functional or morphological changes in relevant cell types or tissues nih.govfriendsofcancerresearch.org.
While the search results indicate AV-412 has over 100-fold selectivity for EGFR variants and ErbB2 compared to other kinases, apart from Abl and FLT1 nih.gov, detailed mechanistic studies specifically investigating the toxicological consequences of inhibiting Abl, FLT1, or other potential off-targets of AV-412 were not extensively described. Studies on other kinase inhibitors highlight that even moderate inhibition of certain off-targets can lead to toxicity, such as cardiotoxicity associated with the inhibition of kinases involved in cardiac function nih.govahajournals.orgfriendsofcancerresearch.org.
Comparative Mechanistic Toxicology with Other Kinase Inhibitors in its Class
AV-412 is characterized as a second-generation oral, dual-kinase inhibitor of EGFR and ErbB2 aveooncology.comaveooncology.com. Preclinical studies have suggested that AV-412 has a toxicity profile similar to other molecules in its class aveooncology.comaveooncology.com. However, the specific mechanistic details of this comparison were not elaborated upon in the search results.
Comparing the mechanistic toxicology of AV-412 with other EGFR/ErbB2 inhibitors would involve examining similarities and differences in their target profiles, the types of organ toxicities observed in preclinical models, and the underlying cellular and molecular mechanisms responsible for these toxicities. For instance, some EGFR inhibitors are associated with dermatological toxicity, while others may cause gastrointestinal or cardiac effects, often linked to their specific kinase inhibition profiles and effects on downstream signaling pathways nih.govmedrxiv.org.
While AV-412 has shown activity against tumor cells resistant to first-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib (B232) in preclinical models nih.govaveooncology.comaveooncology.com, suggesting differences in target engagement or downstream effects in resistant cells, the comparative toxicology at a mechanistic level was not detailed in the provided information. Understanding these comparisons is crucial for positioning a new kinase inhibitor within its therapeutic class and predicting potential liabilities.
Future Directions in Av 412 Academic Research
Elucidation of Novel Resistance Mechanisms to AV-412 Beyond T790M and HER2 Mutations
While AV-412 has shown activity against tumors with the EGFR T790M mutation and ErbB2 overexpression, the development of resistance remains a significant challenge in targeted therapies. nih.govnih.gov Future research should focus on identifying novel mechanisms of acquired or intrinsic resistance to AV-412 that extend beyond these known alterations. This could involve investigating bypass signaling pathways that become activated upon AV-412 treatment, such as those involving MET amplification, KRAS, BRAF, or PIK3CA mutations, or other less established oncoproteins. researchgate.netnih.gov Additionally, alterations in cell cycle regulation, apoptosis mechanisms, or host factors could contribute to resistance and warrant further investigation. researchgate.net Understanding these diverse resistance mechanisms at a molecular level is crucial for developing strategies to overcome them and improve treatment durability.
Exploration of Combination Strategies with Other Targeted Agents or Therapies in Preclinical Models
Combining targeted agents or therapies is a promising approach to enhance efficacy and circumvent resistance. mdpi.com Preclinical studies are needed to explore rational combination strategies involving AV-412. This could include combining AV-412 with inhibitors of other signaling pathways implicated in resistance, such as MET or PI3K/Akt/mTOR pathways. researchgate.netmdpi.com Combinations with other targeted therapies, such as HER2-directed antibodies or novel agents targeting alternative resistance mechanisms, could also be investigated in relevant preclinical models. researchgate.netaltogenlabs.com Furthermore, exploring combinations with conventional therapies like chemotherapy or emerging modalities like immunotherapy in preclinical settings could reveal synergistic effects and potential new therapeutic avenues for AV-412. mdpi.commdpi.com Studies using models like the KPL-4 xenograft, which has been used to examine combination treatments, could be valuable in this area. altogenlabs.com
Development of Predictive Biomarkers for AV-412 Response in Preclinical Contexts
Identifying biomarkers that can predict response to AV-412 in preclinical models is essential for guiding future translational research and potential clinical trial design. Research should aim to develop predictive biomarkers based on gene expression profiles, specific driver mutations, or protein expression levels that correlate with anti-tumor response to AV-412. frontiersin.orgtno.nl Transcriptomic biomarkers, identified through next-generation sequencing analyses of preclinical tumor models, have shown promise in predicting efficacy for other targeted therapies and could be applied to AV-412. frontiersin.org Investigating the relationship between target expression levels (EGFR, ErbB2) and response, as well as exploring other potential molecular markers, will be critical for optimizing patient selection in future studies. frontiersin.org
Advanced Preclinical Models for Translational Research (e.g., Organoids, Patient-Derived Xenografts)
The use of advanced preclinical models that better recapitulate the complexity of human tumors is vital for translational research with AV-412. Patient-derived xenograft (PDX) models, which maintain the genetic and histological characteristics of original tumors, and patient-derived organoids (PDOs), which mimic the 3D structure and heterogeneity of tumors in vitro, offer valuable platforms for evaluating AV-412 efficacy and studying resistance mechanisms. mdpi.commonash.edubiorxiv.orgresearchgate.netspandidos-publications.com These models can capture intra- and inter-tumor heterogeneity and provide a more accurate representation of the in vivo phenotype compared to traditional cell lines. mdpi.combiorxiv.orgresearchgate.netspandidos-publications.com Utilizing PDX and organoid models derived from diverse cancer types and molecular subtypes, especially those known to express EGFR or ErbB2, will be crucial for assessing AV-412's potential in various clinical settings and identifying responsive patient populations. aveooncology.comaveooncology.comnih.gov
Deeper Understanding of Intracellular Signaling Networks Modulated by AV-412 Beyond EGFR/ErbB2 Axis
While AV-412 is primarily known as a dual EGFR/ErbB2 inhibitor, a deeper understanding of its effects on broader intracellular signaling networks is warranted. Research should investigate how AV-412 modulates downstream pathways beyond the immediate EGFR/ErbB2 axis, such as the RAS-MAPK or PI3K-Akt pathways. researchgate.net Exploring off-target effects and interactions with other kinases or signaling molecules could reveal additional mechanisms contributing to its anti-tumor activity or potential liabilities. caymanchem.com Studies investigating changes in protein phosphorylation, gene expression, and cellular processes like ubiquitination and degradation induced by AV-412 could provide valuable insights into its comprehensive cellular impact. caymanchem.com This deeper understanding of its pharmacological profile will help in optimizing its use and developing more effective treatment strategies.
Q & A
Q. What is the molecular mechanism of AV-412 in EGFR inhibition, and how does its selectivity compare to other EGFR inhibitors?
AV-412 selectively inhibits EGFR mutants (e.g., L858R, T790M) with IC50 values of 0.75 nM (wild-type EGFR), 0.5 nM (EGFRL858R), and 2.3 nM (EGFRL858R/T790M) . Its mechanism involves competitive ATP-binding pocket inhibition, validated through kinase activity assays and crystallography. To assess selectivity, researchers should perform parallel IC50 measurements against ErbB2 (19 nM) and other off-target kinases using radiometric or fluorescence-based assays .
Q. What in vitro models are most appropriate for initial efficacy testing of AV-412?
Use EGFR-mutant cell lines (e.g., H1975 for L858R/T790M or PC-9 for exon 19 deletions) to evaluate proliferation inhibition via MTT assays. Include wild-type EGFR models (e.g., A431) to assess therapeutic windows. Dose-response curves (0.1–100 nM) should be generated with triplicate technical replicates to ensure reproducibility .
Q. How do researchers validate AV-412’s target engagement in cellular assays?
Employ Western blotting to quantify phospho-EGFR (Tyr1068) and downstream markers (e.g., p-AKT, p-ERK) after 24-hour treatment. Include erlotinib as a positive control. For specificity, combine AV-412 with EGFR siRNA; target engagement is confirmed if phospho-EGFR suppression is not further enhanced .
Advanced Research Questions
Q. How should experimental designs address contradictory data on AV-412’s efficacy in EGFR T790M resistance models?
Contradictions often arise from variations in cell culture conditions (e.g., serum concentration affecting EGFR activation) or mutation clonality. To resolve this:
Q. What methodologies are recommended for analyzing AV-412’s synergistic effects with third-generation EGFR inhibitors?
Use the Chou-Talalay combination index (CI) method:
- Treat cells with AV-412 and osimertinib in a 5×5 matrix (dose range: 0.1–10×IC50).
- Calculate CI values using CompuSyn software; CI < 1 indicates synergy.
- Validate synergy via apoptosis assays (Annexin V/PI staining) and caspase-3 cleavage .
Q. How can researchers mitigate bias in pharmacokinetic (PK) studies of AV-412?
- Animal models: Use ≥8 mice/group with matched ages and genetic backgrounds.
- Dosing: Administer AV-412 via oral gavage (5 mg/kg) and intravenous routes (1 mg/kg) in parallel to calculate bioavailability.
- Analytical validation: Quantify plasma concentrations via LC-MS/MS with deuterated internal standards to avoid matrix effects .
Data Validation and Reproducibility
Q. What statistical approaches are critical for interpreting AV-412’s dose-response heterogeneity?
- Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate Hill slopes and EC50.
- Report 95% confidence intervals for EC50 values.
- Use the Brown-Forsythe test to assess variance homogeneity across replicates .
Q. How should researchers handle batch-to-batch variability in AV-412 synthesis?
- Characterize each batch via HPLC (purity ≥99%) and NMR.
- Include a reference batch in all experiments as an internal control.
- Disclose synthesis protocols (e.g., solvent systems, purification steps) in supplementary materials .
Methodological Pitfalls to Avoid
- Overinterpretation of IC50 values: Ensure assays use ATP concentrations matching physiological levels (1 mM) .
- Uncontrolled off-target effects: Include pan-kinase inhibitors (e.g., staurosporine) as controls in profiling studies .
- Inadequate blinding: Randomize treatment groups and blind analysts during data collection to reduce confirmation bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
